molecular formula C21H17NO2 B12737407 2-Benzyl-N-2-naphthylsuccinimide CAS No. 102469-36-3

2-Benzyl-N-2-naphthylsuccinimide

Cat. No.: B12737407
CAS No.: 102469-36-3
M. Wt: 315.4 g/mol
InChI Key: UFEAPLPGZPAYQR-UHFFFAOYSA-N
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Description

2-Benzyl-N-2-naphthylsuccinimide is a compound belonging to the class of succinimides, which are cyclic imides derived from succinic acid. This compound is characterized by the presence of a benzyl group and a naphthyl group attached to the succinimide ring. Succinimides are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-N-2-naphthylsuccinimide typically involves the reaction of succinic anhydride with benzylamine and 2-naphthylamine. The reaction is carried out in the presence of a suitable solvent, such as benzene or acetone, and a catalyst, such as zinc bromide or hexamethyldisilazane (HMDS). The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-N-2-naphthylsuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-N-2-naphthylsuccinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-N-2-naphthylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-N-2-naphthylsuccinimide is unique due to the presence of both benzyl and naphthyl groups, which confer distinct chemical reactivity and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

102469-36-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-benzyl-1-naphthalen-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H17NO2/c23-20-14-18(12-15-6-2-1-3-7-15)21(24)22(20)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18H,12,14H2

InChI Key

UFEAPLPGZPAYQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Origin of Product

United States

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